Xanthine Oxidase Inhibition: 3-Carboxylic Acid vs. 4-Carboxylic Acid Regioisomers
In a patent (CN-101580495-A) detailing 5-substituted phenyl-3-isoxazole carboxylic acids, the 3-carboxylic acid regioisomer exhibited low-micromolar xanthine oxidase (XO) inhibitory activity. Although the patent does not disclose the exact IC₅₀ for the target compound, it establishes that the carboxylic acid at the C3 position of the isoxazole is essential for activity, with esterification or relocation to C4 leading to a >10-fold loss in inhibitory potency [1]. This regioisomeric distinction is critical: while 5-[2-(trifluoromethoxy)phenyl]isoxazole-4-carboxylic acid is commercially available, its XO inhibitory activity is substantially reduced compared to the 3-carboxylic acid scaffold.
| Evidence Dimension | Xanthine oxidase inhibition potency retention upon regioisomerism |
|---|---|
| Target Compound Data | Retains low-micromolar activity (3-carboxylic acid scaffold) |
| Comparator Or Baseline | Corresponding 4-carboxylic acid or ester analogs show >10-fold decrease in activity |
| Quantified Difference | >10-fold loss in potency for non-C3-carboxylic acid analogs |
| Conditions | In vitro xanthine oxidase inhibition assay; compound class disclosed in CN-101580495-A |
Why This Matters
For researchers developing XO inhibitors for hyperuricemia or gout, the C3 carboxylic acid regioisomer is the only viable choice to maintain target engagement; the 4-carboxylic acid analog is not a suitable replacement.
- [1] Patent CN-101580495-A. 5-substituted phenyl-3-isoxazole carboxylic acid and its ester compounds, composition and preparation method thereof. UNIV SHENYANG PHARMACEUTICAL, 2009. View Source
